
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromophenyl group attached to the naphthyridine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
For industrial production, the Suzuki-Miyaura coupling reaction can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. Additionally, the use of microwave-assisted synthesis can further enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The naphthyridine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Esterification: The carboxylic acid group can be esterified to form esters, which can be further modified for various applications.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing and Reducing Agents: For modifying the naphthyridine ring.
Alcohols: For esterification reactions
Major Products
Substituted Derivatives: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Resulting from oxidation or reduction reactions.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic Acid: Another brominated aromatic compound with similar substitution patterns.
Naphthyridine Derivatives: Compounds with similar naphthyridine ring structures.
Pyrazoline Derivatives: Compounds with similar biological activities.
Uniqueness
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid is unique due to its specific combination of a bromophenyl group and a naphthyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Propiedades
Fórmula molecular |
C15H9BrN2O2 |
|---|---|
Peso molecular |
329.15 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-1,7-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H9BrN2O2/c16-10-3-1-9(2-4-10)13-7-12(15(19)20)11-5-6-17-8-14(11)18-13/h1-8H,(H,19,20) |
Clave InChI |
MUZQCNHTMZGYIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(C=CN=C3)C(=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12961041.png)
![7-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12961044.png)
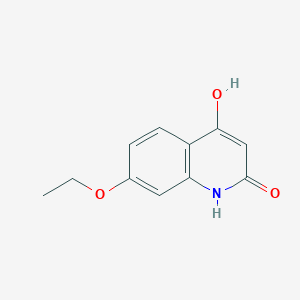

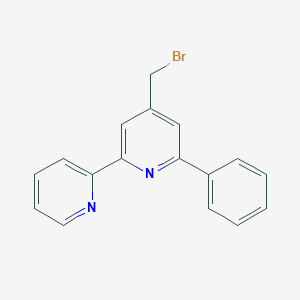
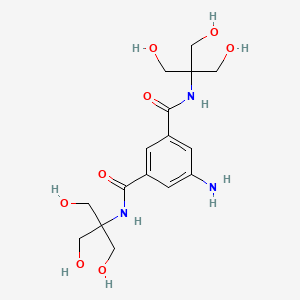
![3-Chloro-1H-thieno[3,2-c]pyrazole](/img/structure/B12961061.png)
![2,3-Dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12961068.png)
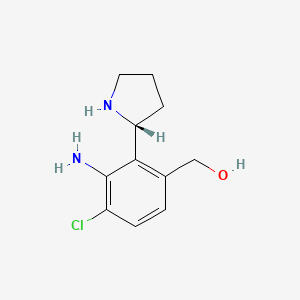
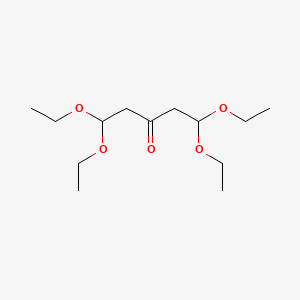
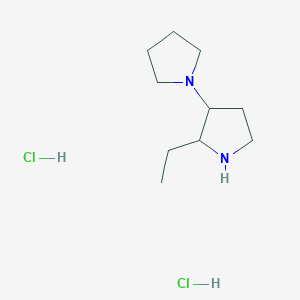
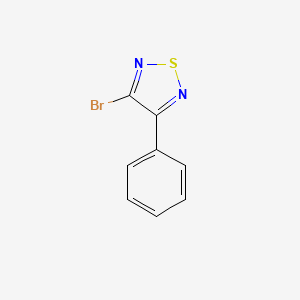
![3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12961124.png)
